NOS1-IN-1

説明

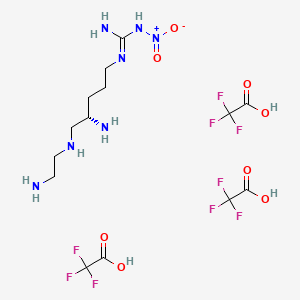

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

2-[(4S)-4-amino-5-(2-aminoethylamino)pentyl]-1-nitroguanidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21N7O2.3C2HF3O2/c9-3-5-12-6-7(10)2-1-4-13-8(11)14-15(16)17;3*3-2(4,5)1(6)7/h7,12H,1-6,9-10H2,(H3,11,13,14);3*(H,6,7)/t7-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYWNMNBIORWOSQ-QTPLPEIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CNCCN)N)CN=C(N)N[N+](=O)[O-].C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](CNCCN)N)CN=C(N)N[N+](=O)[O-].C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24F9N7O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746620 | |

| Record name | Trifluoroacetic acid--N''-{(4S)-4-amino-5-[(2-aminoethyl)amino]pentyl}-N-nitroguanidine (3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357965-99-2 | |

| Record name | Trifluoroacetic acid--N''-{(4S)-4-amino-5-[(2-aminoethyl)amino]pentyl}-N-nitroguanidine (3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(4S)-4-Amino-5-[(2-aminoethyl)amino]pentyl]-N'-nitroguanidine tris(trifluoroacetate) salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Molecular Takedown: A Technical Guide to the Mechanism of Action of NOS1-IN-1

For Immediate Release

Shanghai, China – November 25, 2025 – In the intricate landscape of neuropharmacology, the selective inhibition of neuronal nitric oxide synthase (nNOS or NOS1) presents a significant therapeutic avenue for a range of neurological disorders. NOS1-IN-1 has emerged as a key research compound in this area, demonstrating potent and highly selective inhibition of this critical enzyme. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of nitric oxide signaling and neurotherapeutics.

Core Mechanism of Action: Selective Inhibition of Neuronal Nitric Oxide Synthase

This compound is a selective, cell-permeable inhibitor of neuronal nitric oxide synthase (nNOS), the enzyme responsible for the production of nitric oxide (NO) in neuronal tissues. NO is a critical signaling molecule involved in a vast array of physiological and pathological processes, including neurotransmission, synaptic plasticity, and, when overproduced, neurotoxicity. The therapeutic potential of NOS1 inhibitors lies in their ability to curb excessive NO production, which is implicated in the pathophysiology of conditions such as cerebral palsy and other neurodegenerative diseases.

The primary mechanism of action of this compound is its high-affinity binding to the active site of the nNOS enzyme. While the precise binding mode is not publicly detailed, its potent inhibitory constant (Ki) suggests a strong interaction with key residues within the enzyme's catalytic domain. This inhibition is highly selective for the neuronal isoform over the endothelial (eNOS) and inducible (iNOS) isoforms, a crucial feature for minimizing off-target effects.

Quantitative Inhibitory Profile

The inhibitory potency and selectivity of this compound have been quantified through rigorous biochemical assays. The data clearly illustrates its preferential action on nNOS.

| Parameter | nNOS (NOS1) | eNOS (NOS3) | iNOS (NOS2) | Selectivity (nNOS vs. eNOS) | Selectivity (nNOS vs. iNOS) |

| Ki | 120 nM | 39 µM | 325 µM | ~325-fold | ~2708-fold |

| Table 1: Inhibitory constants (Ki) of this compound for the three nitric oxide synthase isoforms. Data sourced from commercially available information.[1] |

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound relies on robust and reproducible experimental protocols. Below are detailed methodologies for key assays used in the characterization of NOS inhibitors.

Biochemical Assay for NOS Inhibition: Monitoring L-Citrulline Formation

This assay quantifies the enzymatic activity of NOS by measuring the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

-

Purified recombinant human nNOS, eNOS, and iNOS enzymes

-

L-[³H]arginine

-

NADPH

-

Calmodulin (for nNOS and eNOS)

-

Tetrahydrobiopterin (BH4)

-

HEPES buffer (pH 7.4)

-

Dowex AG 50WX-8 resin (Na⁺ form)

-

Scintillation cocktail

-

This compound or other test compounds

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, NADPH, calmodulin, and BH4.

-

Add the purified NOS enzyme to the reaction mixture.

-

Introduce varying concentrations of this compound or the vehicle control to the respective reaction wells.

-

Initiate the enzymatic reaction by adding L-[³H]arginine.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Terminate the reaction by adding a stop buffer containing EDTA.

-

Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin to separate the unreacted L-[³H]arginine (which binds to the resin) from the produced L-[³H]citrulline (which flows through).

-

Collect the eluate containing L-[³H]citrulline into a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.

Cell-Based Assay for NOS Activity: Griess Reagent Nitrite Detection

This method assesses the activity of NOS within a cellular context by measuring the accumulation of nitrite, a stable breakdown product of NO, in the cell culture medium.

Materials:

-

Cell line expressing the desired NOS isoform (e.g., HEK293 cells transfected with nNOS)

-

Cell culture medium (e.g., DMEM)

-

Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite standard solutions

-

This compound or other test compounds

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere and grow.

-

Treat the cells with varying concentrations of this compound or vehicle control for a specified pre-incubation period.

-

Stimulate NOS activity if necessary (e.g., with a calcium ionophore for nNOS).

-

Incubate the cells for a defined period to allow for NO production and its conversion to nitrite.

-

Collect a sample of the cell culture medium from each well.

-

Add the Griess Reagent to the collected medium. This will react with nitrite to form a colored azo compound.

-

Measure the absorbance of the solution at a specific wavelength (typically ~540 nm) using a microplate reader.

-

Generate a standard curve using the sodium nitrite solutions to determine the concentration of nitrite in the samples.

-

Calculate the percentage of inhibition of nitrite production at each concentration of this compound to determine its cellular potency.

Visualizing the Molecular Landscape

To better understand the signaling pathways and experimental procedures involved, the following diagrams have been generated using the DOT language.

Caption: NOS1 signaling pathway and the inhibitory action of this compound.

Caption: Workflow for the biochemical inhibition assay of this compound.

Conclusion

This compound stands as a potent and highly selective inhibitor of neuronal nitric oxide synthase. Its mechanism of action, centered on the direct inhibition of the nNOS enzyme, makes it an invaluable tool for dissecting the roles of NO in the central nervous system and a promising lead scaffold for the development of novel neuroprotective therapeutics. The quantitative data and experimental protocols provided herein offer a comprehensive resource for researchers aiming to further explore the pharmacology of this compound and the broader field of nitric oxide modulation.

References

NOS1-IN-1: A Technical Guide to a Selective nNOS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a crucial signaling molecule involved in a myriad of physiological and pathological processes, including neurotransmission, vasodilation, and immune responses. Its synthesis is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). Three distinct isoforms of NOS have been identified: neuronal NOS (nNOS or NOS1), endothelial NOS (eNOS or NOS3), and inducible NOS (iNOS or NOS2).[1] While eNOS-derived NO is vital for maintaining vascular homeostasis, the overproduction of NO by nNOS has been implicated in the pathophysiology of various neurological disorders, such as stroke, cerebral palsy, and neurodegenerative diseases.[2][3] This has spurred the development of selective nNOS inhibitors as potential therapeutic agents.

NOS1-IN-1 is a potent and highly selective, cell-permeable inhibitor of neuronal nitric oxide synthase (nNOS). Its remarkable selectivity for nNOS over the other isoforms makes it an invaluable tool for elucidating the specific roles of nNOS in health and disease, and a promising lead compound for drug development. This guide provides an in-depth overview of this compound, including its mechanism of action, inhibitory potency and selectivity, relevant signaling pathways, and detailed experimental protocols.

Mechanism of Action

NOS enzymes catalyze the five-electron oxidation of L-arginine to produce L-citrulline and nitric oxide. This process requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (H4B). The activity of nNOS and eNOS is regulated by intracellular calcium concentrations through the binding of calmodulin.

This compound acts as a competitive inhibitor of nNOS. It competes with the endogenous substrate, L-arginine, for binding to the active site of the nNOS enzyme. By occupying the active site, this compound prevents the binding of L-arginine, thereby blocking the synthesis of nitric oxide. The high selectivity of this compound is attributed to its ability to exploit subtle structural differences in the active sites of the NOS isoforms.

Quantitative Inhibitory Data

The inhibitory potency and selectivity of this compound have been quantified by determining its inhibitory constant (Ki) against each of the three NOS isoforms. The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher inhibitory potency.

| Enzyme | Inhibitory Constant (Ki) | Selectivity Ratio (eNOS Ki / nNOS Ki) | Selectivity Ratio (iNOS Ki / nNOS Ki) |

| nNOS | 120 nM | - | - |

| eNOS | 39 µM (39,000 nM) | 325-fold | - |

| iNOS | 325 µM (325,000 nM) | - | 2708-fold |

Data sourced from MedchemExpress.

As the data indicates, this compound is a highly potent inhibitor of nNOS with a Ki of 120 nM. It exhibits exceptional selectivity, being 325-fold more selective for nNOS over eNOS and approximately 2708-fold more selective for nNOS over iNOS. This high degree of selectivity is crucial for minimizing off-target effects and for precisely probing the function of nNOS.

Signaling Pathways and Experimental Workflows

Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway

The following diagram illustrates the canonical nNOS signaling pathway, leading to the production of nitric oxide.

Caption: nNOS signaling pathway activation.

Mechanism of Inhibition by this compound

This diagram illustrates how this compound competitively inhibits the nNOS enzyme.

Caption: Competitive inhibition of nNOS by this compound.

Experimental Protocols

In Vitro NOS Inhibition Assay (Hemoglobin Capture Assay)

This protocol is a common method for determining the inhibitory potency (Ki) of compounds against purified NOS isoforms. The assay measures the formation of nitric oxide by monitoring the oxidation of oxyhemoglobin to methemoglobin.

Materials:

-

Purified recombinant nNOS, eNOS, and iNOS enzymes

-

L-arginine

-

NADPH

-

Calmodulin (for nNOS and eNOS)

-

Tetrahydrobiopterin (H4B)

-

Oxyhemoglobin

-

This compound and other test compounds

-

Assay buffer (e.g., HEPES buffer, pH 7.4)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare Reagents: Prepare stock solutions of all reagents and dilute them to the desired working concentrations in the assay buffer.

-

Inhibitor Pre-incubation: Add the assay buffer, NOS enzyme, and varying concentrations of this compound to the wells of a 96-well plate. Include control wells with no inhibitor. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the enzymatic reaction by adding a mixture of L-arginine, NADPH, calmodulin (for nNOS/eNOS), H4B, and oxyhemoglobin to each well.

-

Monitor Absorbance: Immediately begin monitoring the change in absorbance at a specific wavelength (e.g., 401 nm) over time using a spectrophotometer. The rate of increase in absorbance corresponds to the rate of NO production.

-

Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition). The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration of the substrate (L-arginine).

Cell-Based nNOS Inhibition Assay (Griess Assay)

This protocol measures the activity of nNOS within a cellular context by quantifying the accumulation of nitrite, a stable breakdown product of nitric oxide, in the cell culture medium.

Materials:

-

Cell line expressing nNOS (e.g., transfected HEK293 cells or neuronal cell lines)

-

Cell culture medium and supplements

-

Calcium ionophore (e.g., A23187) to stimulate nNOS activity

-

This compound and other test compounds

-

Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite standard solution

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Cell Culture: Plate the nNOS-expressing cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.

-

Inhibitor Treatment: Treat the cells with varying concentrations of this compound for a specified period.

-

Stimulation of nNOS: Induce nNOS activity by adding a calcium ionophore (e.g., 5 µM A23187) to the cell culture medium. Incubate for a defined time (e.g., 8 hours) to allow for the production and accumulation of nitric oxide.

-

Nitrite Measurement:

-

Collect the cell culture supernatant from each well.

-

Add the Griess reagent to the supernatant. This will react with nitrite to form a colored azo compound.

-

Incubate at room temperature for a short period to allow for color development.

-

-

Quantification: Measure the absorbance at approximately 540 nm using a spectrophotometer. Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

-

Data Analysis: Plot the nitrite concentration against the inhibitor concentration to determine the IC50 value for this compound in a cellular environment.

In Vivo Efficacy Studies

To evaluate the therapeutic potential of this compound, in vivo studies in animal models of relevant diseases are essential.

Example Application: Cerebral Palsy Research

-

Animal Model: Utilize an established animal model of cerebral palsy.

-

Drug Administration: Administer this compound to the animals via an appropriate route (e.g., intraperitoneal injection).

-

Behavioral and Neurological Assessments: Conduct a battery of behavioral tests to assess motor function, coordination, and other neurological parameters.

-

Histological and Molecular Analysis: After the treatment period, collect brain tissue for histological analysis to assess neuronal damage and for molecular analysis to measure markers of inflammation and oxidative stress.

Conclusion

This compound is a highly potent and selective inhibitor of neuronal nitric oxide synthase. Its ability to discriminate between the different NOS isoforms makes it an exceptional pharmacological tool for investigating the specific contributions of nNOS to various physiological and pathological states. The detailed protocols provided in this guide offer a framework for researchers to effectively utilize this compound in both in vitro and in vivo experimental settings. Further research with selective inhibitors like this compound will undoubtedly continue to unravel the complex roles of nNOS and may pave the way for novel therapeutic strategies for a range of neurological disorders.

References

- 1. Inducible nitric oxide synthase (iNOS): More than an inducible enzyme? Rethinking the classification of NOS isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structure-guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Nω-Propyl-L-arginine (L-NPA) in Elucidating Nitric Oxide Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitric oxide (NO) is a pleiotropic signaling molecule implicated in a vast array of physiological and pathological processes, from neurotransmission to immune responses. The synthesis of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). The neuronal isoform, NOS1 (or nNOS), plays a critical role in the central and peripheral nervous systems. Dysregulation of NOS1 activity is associated with various neurological disorders, making it a key target for therapeutic intervention and a crucial enzyme to study for understanding NO signaling. Selective inhibitors of NOS1 are invaluable tools for dissecting its specific roles. This technical guide focuses on Nω-Propyl-L-arginine (L-NPA), a potent and highly selective inhibitor of NOS1, providing a comprehensive overview of its application in studying nitric oxide signaling pathways. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its use, and visualizes relevant pathways and workflows.

Introduction to Nitric Oxide Synthase 1 (NOS1)

Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide from L-arginine.[1] There are three main isoforms: neuronal NOS (nNOS or NOS1), endothelial NOS (eNOS or NOS3), and inducible NOS (iNOS or NOS2).[1] While eNOS is crucial for maintaining vascular tone, and iNOS is involved in immune responses, NOS1 is predominantly found in the nervous system and is implicated in processes like long-term potentiation and neurotoxicity.[1] Given the overlapping functions and structural similarities between the isoforms, developing selective inhibitors is crucial for targeted research and therapy.[2] The overproduction of NO by nNOS has been linked to neurodegenerative diseases, making selective inhibitors essential for studying these pathologies without affecting the vital functions of eNOS.[2]

Nω-Propyl-L-arginine (L-NPA): A Selective NOS1 Inhibitor

Nω-Propyl-L-arginine, also known as L-NPA, is a selective and reversible inhibitor of neuronal nitric oxide synthase. Its selectivity makes it a valuable tool for distinguishing the functions of NOS1 from other NOS isoforms in various experimental models.

Mechanism of Action

L-NPA acts as a competitive inhibitor of NOS1, binding to the active site of the enzyme and preventing the binding of the natural substrate, L-arginine. This inhibition reduces the production of nitric oxide.

Quantitative Data for L-NPA

The potency and selectivity of L-NPA have been characterized in various studies. The following tables summarize the key quantitative data for this inhibitor.

| Inhibitor | Target | Ki (nM) | Selectivity vs. eNOS | Selectivity vs. iNOS | Reference |

| L-NPA | nNOS | 57 | 149-fold | 3158-fold | |

| L-NPA | nNOS | 50 | - | - |

Ki (inhibition constant) is a measure of the inhibitor's potency. A lower Ki value indicates a more potent inhibitor.

| Inhibitor | Assay | IC50 (µM) | Reference |

| 7-Nitroindazole | Mouse cerebellum NOS activity | 0.47 |

IC50 is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing L-NPA to study NOS1 signaling pathways.

In Vitro NOS Activity Assay (Citrulline Conversion Assay)

This assay measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

-

Purified NOS1 enzyme

-

L-NPA

-

[³H]L-arginine

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing necessary cofactors like NADPH, FAD, FMN, and tetrahydrobiopterin)

-

Calmodulin

-

CaCl₂

-

Stop Buffer (e.g., 50 mM HEPES, pH 5.5, with 5 mM EDTA)

-

Equilibrated Dowex AG 50W-X8 resin (Na⁺ form)

-

Scintillation vials and fluid

-

Microcentrifuge tubes

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, cofactors, calmodulin, and CaCl₂.

-

Add varying concentrations of L-NPA to the reaction mixture to determine its inhibitory effect. A vehicle control (without inhibitor) should be included.

-

Initiate the reaction by adding the purified NOS1 enzyme and [³H]L-arginine.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding the stop buffer.

-

Apply the reaction mixture to a column containing Dowex resin to separate the unreacted [³H]L-arginine from the produced [³H]L-citrulline. The positively charged arginine binds to the resin, while the neutral citrulline flows through.

-

Collect the eluate containing [³H]L-citrulline into a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each L-NPA concentration and determine the IC₅₀ value.

Cellular NOS Activity Assay (Griess Assay)

This assay measures NO production in cultured cells by detecting its stable breakdown product, nitrite.

Materials:

-

Cell line expressing NOS1 (e.g., HEK293T cells overexpressing nNOS)

-

Cell culture medium

-

L-NPA

-

Calcium ionophore (e.g., A23187) to stimulate NOS1 activity

-

Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Nitrite standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the NOS1-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of L-NPA for a specific duration.

-

Stimulate the cells with a calcium ionophore to activate NOS1.

-

Incubate for a defined period (e.g., 8 hours) to allow for NO production and its conversion to nitrite.

-

Collect the cell culture supernatant.

-

Add the Griess reagent to the supernatant in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes to allow for color development.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Generate a standard curve using the nitrite standard solution to determine the nitrite concentration in the samples.

-

Calculate the percentage of inhibition of NO production for each L-NPA concentration.

In Vivo Studies: Assessment of L-NPA Effects on Seizure Models

L-NPA has been used to investigate the role of NOS1 in epilepsy.

Materials:

-

Animal model of epilepsy (e.g., kainic acid-induced status epilepticus in mice)

-

L-NPA solution for injection (e.g., intraperitoneal)

-

Electroencephalogram (EEG) recording equipment

-

Behavioral observation and scoring system

-

Immunohistochemistry reagents for neuronal activity markers (e.g., c-Fos)

Procedure:

-

Implant EEG electrodes in the experimental animals.

-

Administer L-NPA or vehicle control to the animals prior to inducing seizures.

-

Induce status epilepticus using an agent like kainic acid.

-

Monitor and record seizure severity and duration through behavioral observation and EEG recordings.

-

At a defined time point after seizure induction, perfuse the animals and collect brain tissue.

-

Process the brain tissue for immunohistochemical analysis of markers like c-Fos to assess neuronal activation.

-

Quantify and compare the behavioral, EEG, and immunohistochemical data between the L-NPA-treated and control groups.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to the study of NOS1 inhibition.

Caption: NOS1 signaling pathway and the inhibitory action of L-NPA.

References

Investigating the Cell Permeability of Neuronal Nitric Oxide Synthase (NOS1) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inhibition of neuronal nitric oxide synthase (NOS1 or nNOS) presents a promising therapeutic strategy for a range of neurological disorders.[1][2] Nitric oxide (NO), synthesized by NOS1, is a critical signaling molecule in neurotransmission.[3][4][5] However, its overproduction is implicated in neurotoxicity associated with stroke and neurodegenerative diseases. A significant hurdle in the development of effective NOS1 inhibitors for central nervous system (CNS) disorders is achieving adequate cell permeability to cross the blood-brain barrier (BBB) and reach the target enzyme within neurons. Many potent inhibitors have been developed, but their clinical translation has been hampered by poor membrane permeability, often due to high polarity or basicity. This guide provides an in-depth overview of the methods and data crucial for evaluating the cell permeability of novel NOS1 inhibitors.

NOS1 Signaling Pathway

Neuronal nitric oxide synthase is a calcium-calmodulin dependent enzyme that catalyzes the production of nitric oxide (NO) from L-arginine. This process requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin. Once produced, NO, a highly permeable free radical, can diffuse across cell membranes to act on various downstream targets. A primary target is soluble guanylyl cyclase (sGC), which, upon activation by NO, produces cyclic guanosine monophosphate (cGMP), a second messenger that mediates many of NO's physiological effects.

Quantitative Data on NOS1 Inhibitor Permeability

The cell permeability of NOS1 inhibitors is a critical parameter for their potential as CNS drugs. Various in vitro models are employed to predict the ability of these compounds to cross the blood-brain barrier. The data below summarizes the permeability and potency of several reported NOS1 inhibitors.

| Compound | Potency (Kᵢ, nM) | Permeability (Pₑ, 10⁻⁶ cm/s) | Efflux Ratio (ER) | Assay | Reference |

| Compound 12 | 26 (human nNOS) | - | - | - | |

| Compound 7 | 19 (nNOS) | - | 1.8 | Caco-2 | |

| Compound 17 | 19 (human nNOS) | 13.7 | 0.48 | PAMPA-BBB | |

| Compound 10 | - | 26.8 | - | PAMPA-BBB | |

| Compound 20 | - | 12.6 | - | PAMPA-BBB |

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput method to predict the passive diffusion of compounds across the blood-brain barrier.

Methodology:

-

Preparation of the PAMPA Plate: A filter plate is coated with a lipid solution (e.g., porcine brain lipid in dodecane) to form an artificial membrane.

-

Donor Compartment: The test compound is dissolved in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) and added to the donor wells of the filter plate.

-

Acceptor Compartment: The filter plate is placed into an acceptor plate containing buffer solution.

-

Incubation: The plate assembly is incubated for a specified period (e.g., 4-18 hours) at room temperature.

-

Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

-

Calculation of Permeability Coefficient (Pₑ): The permeability coefficient is calculated using the following equation:

Pₑ = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([drug]acceptor / [drug]equilibrium))

Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, and [drug]equilibrium is the concentration at equilibrium.

Caco-2 Permeability Assay

The Caco-2 assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, which serves as a model for both intestinal absorption and the blood-brain barrier. This assay can assess both passive permeability and active transport, including efflux by transporters like P-glycoprotein (P-gp).

Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Permeability Measurement (Apical to Basolateral): The test compound is added to the apical (AP) side of the monolayer, and the amount of compound that permeates to the basolateral (BL) side is measured over time.

-

Efflux Measurement (Basolateral to Apical): To determine if the compound is a substrate for efflux transporters, the experiment is also performed in the reverse direction, from the basolateral to the apical side.

-

Sample Analysis: Samples from both compartments are collected at various time points and analyzed by LC-MS/MS.

-

Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER):

-

Papp = (dQ/dt) / (A * C₀)

-

ER = Papp (B to A) / Papp (A to B)

Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment. An efflux ratio greater than 2 suggests that the compound is subject to active efflux.

-

Cell-Based NOS Activity Assay

A cell-based assay is crucial to confirm that a cell-permeable inhibitor can engage its intracellular target and exert a functional effect.

Methodology:

-

Cell Line: A suitable cell line, such as HEK293T, is stably transfected to overexpress neuronal NOS.

-

Cell Plating and Treatment: The cells are plated in multi-well plates and treated with various concentrations of the NOS1 inhibitor for a defined period.

-

Enzyme Activation: NOS1 activity is induced by increasing intracellular calcium levels, for example, by using a calcium ionophore like A23187.

-

Nitrite Quantification: The activity of NOS1 is determined by measuring the accumulation of nitrite, a stable breakdown product of NO, in the culture medium. The Griess reagent is commonly used for this colorimetric assay.

-

Data Analysis: The concentration of nitrite is measured spectrophotometrically, and the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) is calculated.

Experimental Workflow for Permeability Screening

The following diagram illustrates a typical workflow for screening NOS1 inhibitors for their cell permeability and functional activity.

Conclusion

The development of cell-permeable NOS1 inhibitors is paramount for advancing the treatment of neurological disorders. A multi-assay approach, beginning with high-throughput artificial membrane assays and progressing to more complex cell-based models, is essential for identifying candidates with a high probability of success in vivo. The detailed protocols and structured data presentation in this guide are intended to support researchers in the rational design and evaluation of novel, brain-penetrant NOS1 inhibitors.

References

- 1. Improvement of Cell Permeability of Human Neuronal Nitric Oxide Synthase Inhibitors Using Potent and Selective 2-Aminopyridine-Based Scaffolds with a Fluorobenzene Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent and selective neuronal nitric oxide synthase inhibitors with improved cellular permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The expanding roles of neuronal nitric oxide synthase (NOS1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NOS1 - Wikipedia [en.wikipedia.org]

- 5. NOS1 nitric oxide synthase 1 (neuronal) IHPS1 N-NOS NC-NOS NOS bNOS nNOS | Sigma-Aldrich [sigmaaldrich.com]

The Function of Neuronal Nitric Oxide Synthase in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuronal nitric oxide synthase (nNOS) is the primary enzymatic source of the gaseous signaling molecule, nitric oxide (NO), within the central nervous system (CNS).[1] As a unique, membrane-permeable messenger, NO bypasses traditional synaptic transmission mechanisms, enabling it to influence a wide array of physiological and pathological processes.[2] The activity of nNOS is tightly regulated, primarily by calcium/calmodulin binding, and its localization is controlled by specific protein-protein interactions.[3] nNOS-derived NO is a critical mediator of synaptic plasticity, neurotransmission, and the regulation of cerebral blood flow.[2][3] However, its dysregulation and overproduction are strongly implicated in excitotoxic neuronal death and the pathogenesis of numerous neurodegenerative disorders. This guide provides an in-depth examination of the molecular function, signaling pathways, and multifaceted roles of nNOS in the CNS. It details key experimental methodologies for its study and summarizes quantitative data to serve as a comprehensive resource for professionals in neuroscience research and drug development.

Molecular Biology and Regulation of nNOS

Nitric oxide (NO) is synthesized by a family of enzymes known as NO synthases (NOS), which catalyze the five-electron oxidation of L-arginine to produce L-citrulline and NO. The three main isoforms are neuronal (nNOS or NOS1), endothelial (eNOS or NOS3), and inducible (iNOS or NOS2). In the CNS, nNOS is the predominant isoform, constitutively expressed in specific neuronal populations.

Enzymatic Regulation

The activity of nNOS is primarily regulated by intracellular calcium (Ca²⁺) concentrations. An influx of Ca²⁺, typically following the activation of N-methyl-D-aspartate (NMDA) receptors, leads to the binding of Ca²⁺ to calmodulin (CaM). The Ca²⁺/CaM complex then binds to and activates nNOS, initiating NO synthesis. The enzyme requires several cofactors for its function, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH₄).

Subcellular Localization and Protein Interactions

The localization and function of nNOS are critically determined by protein-protein interactions mediated through its N-terminal PDZ domain. In postsynaptic terminals, nNOS is tethered to the NMDA receptor complex via the scaffolding protein Postsynaptic Density-95 (PSD-95). This physical coupling ensures that nNOS is strategically positioned to be rapidly activated by Ca²⁺ influx through the NMDA receptor channel, providing a highly efficient and localized signaling mechanism.

Other interacting proteins, such as CAPON (carboxy-terminal PDZ ligand of nNOS), can compete with PSD-95 for binding to the nNOS PDZ domain. This interaction can cause nNOS to dissociate from the membrane, thereby regulating its access to the NMDA receptor-mediated Ca²⁺ signal.

nNOS Signaling Pathways in the CNS

Once synthesized, NO acts as a diffusible messenger, readily crossing cell membranes to exert its effects on nearby cells, including presynaptic terminals (retrograde signaling), adjacent neurons, or glial cells. Its signaling is primarily mediated through two distinct mechanisms: the canonical cGMP-dependent pathway and the cGMP-independent pathway of S-nitrosylation.

Canonical Pathway: Soluble Guanylate Cyclase (sGC) / cGMP

The most well-characterized pathway for NO signaling involves the activation of soluble guanylate cyclase (sGC). NO binds to the heme moiety of sGC, inducing a conformational change that stimulates the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then lead to the activation of cGMP-dependent protein kinase (PKG). PKG, in turn, phosphorylates a variety of downstream targets, including ion channels, transcription factors, and other enzymes, ultimately modulating neuronal function. This pathway is crucial for processes like synaptic plasticity.

cGMP-Independent Pathway: S-Nitrosylation

NO can also signal independently of cGMP by directly modifying proteins through S-nitrosylation. This process involves the covalent attachment of a nitroso group to the thiol side chain of a cysteine residue, forming an S-nitrosothiol (SNO). S-nitrosylation is a reversible post-translational modification that can alter a protein's function, stability, or localization, similar to phosphorylation. This mechanism is implicated in both physiological signaling and pathological processes, including neurotoxicity, where S-nitrosylation of key enzymes can disrupt cellular function.

Physiological and Pathophysiological Roles of nNOS

The dual signaling capacity of nNOS underlies its involvement in a wide spectrum of functions in the healthy and diseased brain.

Synaptic Plasticity

nNOS is a key player in synaptic plasticity, the cellular mechanism underlying learning and memory. It is particularly important for long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons. During LTP induction, the activation of NMDA receptors leads to nNOS activation and NO production. NO can then act as a retrograde messenger, diffusing back to the presynaptic terminal to enhance subsequent neurotransmitter release. This process often involves the cGMP/PKG signaling pathway.

Neurotransmission and Neurodevelopment

As a retrograde neurotransmitter, NO modulates the release of conventional neurotransmitters like glutamate and GABA. During development, nNOS is transiently expressed in various brain regions, where it plays a role in processes such as neurogenesis and synaptogenesis. Dysregulation of NO signaling during these critical periods has been implicated in neurodevelopmental disorders.

Neurotoxicity and Neurodegeneration

While essential for normal brain function, excessive NO production by nNOS is a major contributor to neuronal damage. Overactivation of NMDA receptors, a phenomenon known as excitotoxicity, leads to sustained Ca²⁺ influx and pathological activation of nNOS. The resulting high concentrations of NO can react with superoxide radicals (O₂⁻) to form peroxynitrite (ONOO⁻), a highly potent and destructive oxidant. Peroxynitrite damages lipids, proteins, and DNA, leading to mitochondrial dysfunction and ultimately, cell death. This nNOS-mediated neurotoxicity is a key mechanism in ischemic stroke and is implicated in the progression of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease.

Pharmacological Targeting of nNOS

Given the role of nNOS in neurotoxicity, the development of selective nNOS inhibitors is a major therapeutic goal for treating stroke and neurodegenerative diseases.

nNOS Inhibitors

Numerous compounds have been developed to inhibit nNOS activity. Many are arginine-based analogues that compete with the natural substrate for binding to the enzyme's active site. A significant challenge in this field is achieving isoform selectivity. Because the active sites of nNOS, eNOS, and iNOS are highly similar, many early inhibitors lacked specificity. Inhibiting eNOS is particularly undesirable due to its crucial role in maintaining cardiovascular homeostasis, which can lead to side effects like hypertension. Structure-based drug design has led to the development of more selective non-amino-acid-based inhibitors.

| Inhibitor | Type | Ki (nNOS) | Selectivity (n/eNOS) | Selectivity (n/iNOS) | Reference |

| L-NNA (Nω-Nitro-L-arginine) | Arginine Analogue | ~15 nM | Low | Moderate | |

| 7-NI (7-Nitroindazole) | Non-amino acid | Potent | High | Moderate | |

| Compound 20 | Dual Arginine-H₄B Antagonist | 20 nM | 107-fold | 58-fold | |

| AR-C102222 | Aminopyridine | Potent | High | Moderate |

Table 1: Examples of nNOS inhibitors with varying potencies and selectivities. Ki values and selectivity ratios are approximate and can vary based on assay conditions.

Key Experimental Methodologies

Studying the function of nNOS requires a range of specialized techniques to assess its expression, activity, and downstream effects.

Detection of nNOS Expression

-

Immunohistochemistry (IHC): This technique uses antibodies specific to nNOS to visualize the protein's location within brain tissue slices. It allows for the identification of nNOS-expressing neurons and their distribution across different brain regions.

-

In Situ Hybridization (ISH): ISH employs labeled nucleic acid probes that are complementary to the nNOS messenger RNA (mRNA). This method reveals which cells are actively transcribing the nNOS gene, providing information on gene expression patterns. The Allen Brain Atlas is a valuable resource providing a genome-wide map of gene expression, including nNOS, in the mouse brain using ISH.

Measurement of nNOS Activity and NO Production

-

Citrulline Assay: This is a classic method to measure NOS activity. It quantifies the conversion of radiolabeled L-arginine to L-citrulline. The amount of radiolabeled L-citrulline produced is directly proportional to the enzyme's activity.

-

Griess Assay: This colorimetric assay detects nitrite (NO₂⁻), a stable breakdown product of NO in aqueous solutions. It provides an indirect measure of total NO production in biological samples.

-

NO-sensitive Fluorescent Dyes: Dyes like diaminofluoresceins (DAFs) are used to visualize NO production in living cells or tissues. They are non-fluorescent until they react with an active intermediate of NO oxidation, at which point they emit a strong fluorescent signal.

Detection of Protein S-Nitrosylation

-

Biotin-Switch Technique (BST): The BST is the most widely used method for identifying S-nitrosylated proteins. The protocol involves three main steps: (1) blocking all free thiol groups with a methylthiolating agent; (2) selectively reducing the S-nitrosothiol bond with ascorbate to reveal the previously modified cysteine; and (3) labeling this newly freed thiol with a biotin-containing reagent. The biotinylated proteins can then be detected or purified for identification by mass spectrometry.

Conclusion

Neuronal nitric oxide synthase is a uniquely regulated enzyme that plays a profound and dichotomous role in the central nervous system. Its controlled production of NO is fundamental to synaptic communication, plasticity, and blood flow regulation. Conversely, its overactivation is a potent driver of neurotoxic damage in a host of neurological disorders. The intricate signaling pathways and protein interactions that govern nNOS function present both a challenge and an opportunity for therapeutic intervention. A deeper understanding of these mechanisms, aided by the robust experimental techniques detailed herein, is critical for the development of novel neuroprotective strategies targeting the nNOS pathway.

References

The Implications of NOS1 Gene Variants in Human Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Nitric Oxide Synthase 1 (NOS1) gene, encoding the neuronal nitric oxide synthase (nNOS) enzyme, is a critical component of nitric oxide (NO) signaling pathways. This gaseous signaling molecule is integral to a vast array of physiological processes, including neurotransmission, synaptic plasticity, and vascular tone regulation.[1][2] Genetic variations within the NOS1 gene can disrupt these delicate signaling cascades, leading to a predisposition to a range of complex human diseases. This technical guide provides a comprehensive overview of NOS1 gene variants and their implications in neuropsychiatric, cardiovascular, and gastrointestinal disorders. It details the underlying molecular mechanisms, summarizes key genetic associations, and outlines established experimental protocols for the investigation of NOS1 function and its variants.

Introduction to NOS1 and Nitric Oxide Signaling

Nitric oxide (NO) is a pleiotropic signaling molecule synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS).[3] The NOS family comprises three main isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[1][3] While all three isoforms produce NO, they differ in their regulation, cellular expression, and physiological roles.

NOS1, the focus of this guide, is primarily expressed in neuronal tissue and is a calcium-dependent enzyme. Its activity is tightly coupled to N-methyl-D-aspartate (NMDA) receptor activation and subsequent calcium influx, playing a pivotal role in modulating synaptic transmission and plasticity. Beyond the nervous system, NOS1 is also found in skeletal muscle, cardiac tissue, and epithelial cells of various organs, highlighting its diverse physiological functions.

The signaling cascade initiated by NOS1-derived NO is complex and multifaceted. One of the primary mechanisms of NO action is the activation of soluble guanylate cyclase (sGC), which in turn catalyzes the formation of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, activating downstream protein kinases and ion channels to elicit a cellular response. Additionally, NO can directly modify protein function through S-nitrosylation, a post-translational modification of cysteine residues.

Genetic variants in the NOS1 gene, including single nucleotide polymorphisms (SNPs) and variable number tandem repeats (VNTRs), can alter the expression, stability, or activity of the nNOS enzyme. These alterations can lead to dysregulated NO signaling, contributing to the pathophysiology of numerous diseases.

NOS1 Gene Variants and Disease Associations

An expanding body of research has implicated NOS1 gene variants in a variety of human diseases. The following tables summarize the key quantitative data from association studies across different disease categories.

Neuropsychiatric Disorders

Dysregulation of NO signaling in the brain has been strongly linked to the pathophysiology of several neuropsychiatric disorders.

| SNP (Single Nucleotide Polymorphism) | Associated Disorder(s) | Population | Key Findings (Odds Ratio, p-value, etc.) | Reference(s) |

| rs41279104 | Schizophrenia | European | Risk allele associated with decreased NOS1 expression in the prefrontal cortex; Odds Ratio (OR) of 1.29 in meta-analysis. | |

| rs6490121 | Schizophrenia, Cognitive Function | European | Associated with schizophrenia onset and disturbances in cognitive functions in both patients and healthy individuals. | |

| rs3782206 | Schizophrenia (paranoid subgroup) | Chinese | Significantly associated with schizophrenia. | |

| NOS1 ex1f-VNTR | Impulsive Behaviors, Mood Disorders | - | Reduced NOS1 expression in the striatum is associated with a variety of impulsive behaviors. |

Cardiovascular Diseases

NOS1 plays a crucial role in cardiovascular homeostasis, and its variants have been linked to an increased risk of heart disease and hypertension.

| SNP (Single Nucleotide Polymorphism) | Associated Disorder(s) | Population | Key Findings (Odds Ratio, p-value, etc.) | Reference(s) |

| rs3782218 | Coronary Heart Disease (CHD), Hypertension | Swedish | T-allele showed a protective effect for CHD (OR 0.59) and hypertension (OR 0.81). | |

| rs2682826 | Coronary Heart Disease (CHD) | Swedish | Associated with an effect on CHD. | |

| rs7314935 | Hypertension | Swedish | A-allele associated with an increased risk of hypertension (OR 2.15). |

Other Disorders

NOS1 variants have also been associated with a range of other conditions, from restless legs syndrome to gastrointestinal disorders.

| SNP/Variant | Associated Disorder(s) | Population | Key Findings | Reference(s) |

| Various tagging and coding SNPs | Restless Legs Syndrome (RLS) | German | Multiple SNPs showed significant association with RLS, with nominal p-values from 0.0001 to 0.0482. | |

| NOS1 splice variants | Gastrointestinal Disorders (e.g., achalasia, diabetic gastroparesis, hypertrophic pyloric stenosis) | - | Changes in nNOS expression, potentially due to differential splicing, are linked to these disorders. |

Signaling Pathways and Experimental Workflows

Neuronal NOS1 Signaling Pathway

The canonical NOS1 signaling pathway in neurons is initiated by the influx of calcium, often through NMDA receptors. This activates calmodulin, which in turn activates NOS1 to produce NO. NO can then diffuse to adjacent cells to activate sGC and elicit downstream effects.

Experimental Workflow for Genotyping NOS1 Variants

Identifying NOS1 variants in patient and control populations is a fundamental step in genetic association studies. A typical workflow involves DNA extraction, polymerase chain reaction (PCR) for amplification of the target region, and subsequent analysis.

Experimental Protocols

Genotyping of NOS1 Single Nucleotide Polymorphisms (SNPs)

Objective: To determine the genotype of a specific NOS1 SNP in a DNA sample.

Methodology: Real-Time Polymerase Chain Reaction (Real-Time PCR) with TaqMan probes is a commonly used method.

Protocol:

-

DNA Extraction: Isolate genomic DNA from whole blood, saliva, or tissue samples using a commercially available DNA extraction kit. Quantify the DNA concentration and assess its purity using a spectrophotometer.

-

Primer and Probe Design: Design PCR primers and TaqMan probes specific to the NOS1 SNP of interest. The probes are labeled with a reporter dye at the 5' end and a quencher dye at the 3' end. Two probes are designed, one for each allele, with different reporter dyes.

-

Real-Time PCR Reaction Setup: Prepare a PCR reaction mix containing:

-

Template DNA (10-20 ng)

-

TaqMan Genotyping Master Mix

-

SNP-specific primer and probe mix

-

Nuclease-free water

-

-

Thermal Cycling: Perform the real-time PCR using a thermal cycler with the following typical conditions:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

-

Data Analysis: The real-time PCR instrument measures the fluorescence emitted by the reporter dyes during the PCR. The allelic discrimination software plots the fluorescence from the two reporter dyes to determine the genotype of each sample (homozygous for allele 1, homozygous for allele 2, or heterozygous).

Measurement of NOS Activity

Objective: To quantify the enzymatic activity of NOS in biological samples.

Methodology: The Griess assay, which measures nitrite (a stable breakdown product of NO), is a common colorimetric method.

Protocol:

-

Sample Preparation:

-

Cell Lysates: Culture cells to the desired confluency. Lyse the cells in a suitable buffer containing protease inhibitors. Centrifuge to remove cell debris and collect the supernatant.

-

Tissue Homogenates: Homogenize fresh or frozen tissue in a cold buffer. Centrifuge the homogenate and collect the supernatant.

-

Determine the protein concentration of the lysates or homogenates using a standard protein assay (e.g., BCA assay).

-

-

NOS Reaction:

-

In a 96-well plate, add the sample (cell lysate or tissue homogenate).

-

Prepare a reaction mix containing L-arginine (the substrate for NOS), NADPH, and other necessary cofactors (FAD, FMN, tetrahydrobiopterin).

-

Add the reaction mix to the samples and incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Nitrite Measurement (Griess Reaction):

-

Prepare a nitrite standard curve using known concentrations of sodium nitrite.

-

To each well containing the sample and standards, add Griess Reagent I (e.g., sulfanilamide in an acidic solution) and incubate for 5-10 minutes at room temperature, protected from light.

-

Add Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 5-10 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

-

Express the NOS activity as the amount of nitrite produced per unit of protein per unit of time (e.g., pmol/mg protein/min).

-

Analysis of NOS1 Protein Expression

Objective: To detect and quantify the amount of NOS1 protein in a sample.

Methodology: Western blotting is a widely used technique for protein analysis.

Protocol:

-

Protein Extraction: Extract total protein from cells or tissues using a lysis buffer containing protease inhibitors. Determine the protein concentration.

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for NOS1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP on the secondary antibody will catalyze a reaction that produces light.

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of NOS1 protein, which can be quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).

Conclusion and Future Directions

The study of NOS1 gene variants has provided valuable insights into the genetic underpinnings of a wide range of complex diseases. The evidence strongly suggests that alterations in NO signaling, driven by genetic predisposition, contribute significantly to the pathophysiology of neuropsychiatric, cardiovascular, and other disorders. For drug development professionals, the NOS1 pathway presents a promising target for therapeutic intervention. Modulating the activity of nNOS or its downstream effectors could offer novel treatment strategies for these conditions.

Future research should focus on several key areas. Larger and more diverse genetic association studies are needed to identify additional NOS1 variants and to clarify their functional consequences. Elucidating the precise molecular mechanisms by which these variants influence disease risk is crucial for the development of targeted therapies. Furthermore, the development of more specific and potent pharmacological modulators of NOS1 activity will be instrumental in translating our understanding of NOS1 genetics into clinical applications. The continued investigation of the intricate role of NOS1 in health and disease holds great promise for advancing personalized medicine and improving patient outcomes.

References

The Dawn of Specificity: A Technical Chronicle of Selective nNOS Inhibitor Discovery

For Immediate Release

A deep dive into the scientific journey of selectively targeting neuronal nitric oxide synthase (nNOS), this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the history, discovery, and key methodologies in the field of selective nNOS inhibitors.

Over the past three decades, the pursuit of selective inhibitors for neuronal nitric oxide synthase (nNOS) has evolved from a formidable challenge into a testament to the power of structure-based drug design and innovative screening strategies. The overproduction of nitric oxide (NO) by nNOS has been implicated in a range of neurodegenerative disorders, making the selective inhibition of this isozyme a significant therapeutic goal.[1][2][3] This guide charts the course of this scientific endeavor, from the early days of non-selective agents to the current landscape of highly potent and specific molecules.

A Chronicle of Discovery: From Broad Strokes to Fine-Tuned Inhibition

The story of nNOS inhibitors begins in the early 1990s with the exploration of L-arginine analogs. Compounds like N-methyl-L-arginine (L-NMA) and N-nitro-L-arginine (L-NNA) were among the first identified inhibitors of NO biosynthesis.[4][5] However, these early agents lacked specificity, inhibiting all three nitric oxide synthase (NOS) isoforms—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). This lack of selectivity posed a significant hurdle, as the inhibition of eNOS can lead to undesirable cardiovascular side effects.

A pivotal turning point in the quest for selectivity was the elucidation of the crystal structures of the NOS isozymes. While the active sites of the three isoforms are highly conserved, subtle differences provided a foothold for rational drug design. The availability of the iNOS and eNOS structures in the late 1990s, followed by the nNOS structure in 2002, ushered in an era of structure-guided discovery.

This new paradigm led to the development of more sophisticated inhibitors. Dipeptide-based inhibitors, for instance, demonstrated improved selectivity for nNOS. A significant leap forward came with the application of techniques like "fragment hopping," which allowed for the design of non-peptide small molecules with high potency and selectivity. Parallel to these efforts, researchers explored other chemical scaffolds, such as 2-aminopyridines and thiophenecarboximidamides, further expanding the arsenal of selective nNOS inhibitors. Another avenue of research has focused on developing inhibitors that are selective for the human form of nNOS, a critical step for clinical translation.

Quantifying Selectivity: A Comparative Look at nNOS Inhibitors

The efficacy of a selective nNOS inhibitor is primarily defined by its potency (IC50 or Ki value) and its selectivity ratio against eNOS and iNOS. The following tables summarize the quantitative data for a range of representative nNOS inhibitors, offering a clear comparison of their biochemical properties.

| Inhibitor Class | Compound | nNOS IC50/Ki | eNOS IC50/Ki | iNOS IC50/Ki | Selectivity (nNOS vs eNOS) | Selectivity (nNOS vs iNOS) | Reference |

| Arginine-Based | L-NMA | ~µM range | ~µM range | ~µM range | Low | Low | |

| L-NNA | ~µM range | ~µM range | ~µM range | Low | Low | ||

| Nω-Propyl-L-arginine (NPA) | 60 nM (Ki) | 8.5 µM (Ki) | 180 µM (Ki) | ~142-fold | ~3000-fold | ||

| vinyl-L-NIO (L-VNIO) | 100 nM (Ki) | 12 µM (Ki) | 60 µM (Ki) | ~120-fold | ~600-fold | ||

| Dipeptide-Based | Various | nM to µM range | Generally higher | Generally higher | Moderate to High | Moderate to High | |

| 2-Aminopyridine-Based | Compound with pyrrolidine scaffold | 388 nM (Ki) | >1000-fold higher | 150-fold higher | >1000 | 150 | |

| Fragment Hopping Derived | Non-peptide small molecule | Nanomolar range | 1000-fold higher | - | 1000 | - | |

| Thiophenecarboximidamides | Various | Nanomolar range | High | High | High | High | |

| Other Heterocycles | 7-Nitroindazole (7-NI) | 160 nM (Ki) | - | - | Moderate in vitro | - |

The "How-To": Key Experimental Protocols in nNOS Inhibitor Discovery

The identification and characterization of selective nNOS inhibitors rely on a suite of robust and reproducible experimental protocols. This section provides an overview of the key methodologies employed in the field.

Enzyme Activity Assays

1. Hemoglobin Capture Assay:

This spectrophotometric assay is a widely used method to measure NO production from purified NOS enzymes.

-

Principle: Nitric oxide produced by NOS binds to the heme iron of oxyhemoglobin, converting it to methemoglobin. This conversion results in a characteristic shift in the absorbance spectrum, which can be monitored over time.

-

Protocol Outline:

-

Prepare a reaction mixture containing buffer (e.g., 100 mM HEPES, pH 7.4), L-arginine (substrate), NADPH (cofactor), CaCl2, calmodulin (for nNOS and eNOS), and oxyhemoglobin.

-

Add the test inhibitor at various concentrations.

-

Initiate the reaction by adding the purified nNOS enzyme.

-

Monitor the increase in absorbance at a specific wavelength (e.g., 401 nm) to determine the rate of methemoglobin formation.

-

Calculate the percent inhibition and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

2. Griess Reagent Assay for Nitrite/Nitrate:

This colorimetric assay is often used for cell-based assays where NO is rapidly converted to nitrite (NO2-) and nitrate (NO3-).

-

Principle: The Griess reagent reacts with nitrite to form a colored azo compound that can be quantified spectrophotometrically. Nitrate in the sample is first reduced to nitrite.

-

Protocol Outline:

-

Collect the supernatant from cell cultures or tissue homogenates.

-

For total NO production, first reduce nitrate to nitrite using nitrate reductase.

-

Add the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples.

-

Incubate to allow for color development.

-

Measure the absorbance at approximately 540 nm.

-

Quantify the nitrite concentration using a standard curve.

-

Cell-Based Screening Assays

HEK 293T Cell-Based Assay:

This assay provides a more physiologically relevant system to evaluate inhibitor potency and cell permeability.

-

Principle: Human Embryonic Kidney (HEK) 293T cells are engineered to overexpress nNOS. The enzyme is activated by a calcium ionophore, and the resulting NO production is measured.

-

Protocol Outline:

-

Culture HEK 293T cells stably transfected with the nNOS gene.

-

Plate the cells in a multi-well format.

-

Pre-incubate the cells with various concentrations of the test inhibitor.

-

Stimulate nNOS activity by adding a calcium ionophore (e.g., A23187).

-

After a defined incubation period, collect the culture medium.

-

Measure the amount of nitrite in the medium using the Griess reagent assay.

-

Determine the IC50 of the inhibitor in a cellular context.

-

Selectivity Assays

To determine the selectivity of an inhibitor, parallel assays are performed using purified eNOS and iNOS enzymes or cell lines expressing these isoforms. The IC50 or Ki values obtained for each isoform are then compared to calculate the selectivity ratio.

Visualizing the Science: Pathways and Workflows

To better illustrate the complex processes involved in nNOS inhibition, the following diagrams, generated using the DOT language, depict a key signaling pathway and a typical experimental workflow.

Caption: nNOS signaling cascade leading to neurotoxicity.

Caption: A typical workflow for discovering selective nNOS inhibitors.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. The Discovery of Potentially Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: A Combination of Pharmacophore Modelling, CoMFA, Virtual Screening and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitric Oxide Synthase and Structure-Based Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. mdpi.com [mdpi.com]

The Therapeutic Potential of NOS1 Inhibition: A Technical Guide for Drug Development

An In-depth Exploration of Neuronal Nitric Oxide Synthase (NOS1) as a Therapeutic Target, Featuring Preclinical and Clinical Data, Experimental Protocols, and Signaling Pathways.

Executive Summary

Neuronal nitric oxide synthase (NOS1) has emerged as a compelling target for therapeutic intervention across a spectrum of debilitating diseases, including neurological disorders, cancer, and pain. Overproduction of nitric oxide (NO) by NOS1 is implicated in excitotoxicity and neuroinflammation, making its selective inhibition a promising strategy. This technical guide provides a comprehensive overview of the therapeutic potential of NOS1 inhibition, tailored for researchers, scientists, and drug development professionals. It consolidates key preclinical and clinical data, details essential experimental methodologies, and visualizes the intricate signaling pathways governed by NOS1.

Introduction to NOS1 and Its Role in Pathophysiology

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological processes.[1][2] Its production is catalyzed by a family of three nitric oxide synthase (NOS) isoforms: neuronal (NOS1), inducible (NOS2), and endothelial (NOS3).[1][2] While NOS3-derived NO is crucial for maintaining cardiovascular homeostasis, the dysregulation of NOS1 and NOS2 is linked to numerous pathological conditions.[3]

NOS1, a calcium/calmodulin-dependent enzyme, is predominantly expressed in the nervous system. Under pathological conditions such as stroke, traumatic brain injury (TBI), and neurodegenerative diseases like Alzheimer's and Parkinson's, excessive activation of N-methyl-D-aspartate (NMDA) receptors leads to a massive influx of calcium, resulting in the overactivation of NOS1. This surge in NO production contributes to oxidative stress, neuronal damage, and cell death. Consequently, the selective inhibition of NOS1, while preserving the beneficial functions of NOS3, represents a key therapeutic objective.

Selective NOS1 Inhibitors: A Quantitative Overview

A variety of selective NOS1 inhibitors have been developed and characterized. Their potency and selectivity are critical parameters for their therapeutic utility. The following tables summarize the in vitro potency (IC₅₀ and Kᵢ values) and preclinical efficacy of prominent selective NOS1 inhibitors.

Table 1: In Vitro Potency and Selectivity of NOS1 Inhibitors

| Inhibitor | Target | IC₅₀ (nM) | Kᵢ (nM) | Selectivity (NOS1 vs. NOS3) | Selectivity (NOS1 vs. NOS2) | Reference(s) |

| Nω-Propyl-L-arginine (L-NPA) | nNOS | - | 57 | 149-fold | 3158-fold | |

| ARL 17477 | nNOS | - | - | Potent and Selective | - | |

| 7-Nitroindazole (7-NI) | nNOS | - | - | Selective | - | |

| L-N-iminoethyl-lysine (L-NIL) | iNOS/nNOS | - | - | - | - | |

| 1400W | iNOS | - | - | - | Highly Selective | |

| NXN-462 | nNOS | - | - | Potent with good affinity | - |

Table 2: Preclinical Efficacy of Selective NOS1 Inhibitors

| Inhibitor | Disease Model | Animal Model | Key Quantitative Outcome | Reference(s) |

| ARL 17477 | Transient Middle Cerebral Artery Occlusion (Stroke) | Rat | 53% reduction in ischemic infarct volume (1 mg/kg) | |

| ARL 17477 | Permanent Focal Ischemia (Stroke) | Rat | Reduced infarct volume in the striatum (from 81±7 mm³ to 55±3 mm³) | |

| Nω-Propyl-L-arginine (L-NPA) | Phencyclidine-induced behavioral disruption | Mouse | Blocked phencyclidine-induced disruption of prepulse inhibition and locomotor activity | |

| 7-Nitroindazole (7-NI) | Aggressive Behavior | Mouse | Significantly increased aggressive behavior | |

| 1400W | EMT6 Murine Mammary Adenocarcinoma | Mouse | Significant reduction in tumor weight (e.g., from 726±65 mg to 357±46 mg) | |

| 1400W | DLD-1 Human Colon Adenocarcinoma Xenograft (iNOS expressing) | Mouse | Reduced tumor weight (from 580±90 mg to 340±50 mg) |

Clinical Development of NOS1 Inhibitors

The translation of preclinical findings into clinical applications is a significant hurdle. To date, the clinical development of selective NOS1 inhibitors has been met with mixed success.

Table 3: Clinical Trials of NOS Inhibitors

| Compound | Target | Indication | Phase | Key Findings/Status | Reference(s) |

| VAS203 (Ronopterin) | Pan-NOS | Traumatic Brain Injury (TBI) | Phase IIa (NOSTRA) | Significant improvement in extended Glasgow Outcome Scale (eGOS) at 6 months (p<0.01). | |

| VAS203 (Ronopterin) | Pan-NOS | Traumatic Brain Injury (TBI) | Phase III (NOSTRA III) | Did not meet the primary endpoint of improvement in eGOS at 6 months. Post-hoc analysis suggested benefit if infused within 12 hours of trauma. | |

| NXN-462 | nNOS | Post-Herpetic Neuralgia | Completed | Designed as an oral therapy for neuropathic pain. | |

| L-NMMA | Pan-NOS | Triple-Negative Breast Cancer | Phase I/II | Overall response rate of 45.8%. No adverse events attributed to L-NMMA. | |

| GW274150 | iNOS | Asthma | Phase II | Effectively reduced fractional exhaled nitric oxide (FeNO) but did not improve airway hyperreactivity. |

Key Signaling Pathways Involving NOS1

Understanding the signaling cascades upstream and downstream of NOS1 is crucial for identifying therapeutic targets and potential biomarkers.

Upstream Activation of NOS1

In the central nervous system, a primary mechanism for NOS1 activation is through the NMDA receptor.

Downstream Effector Pathways of Nitric Oxide

Once produced, NO can exert its biological effects through two main pathways: the canonical cGMP-dependent pathway and the non-canonical S-nitrosylation pathway.

Experimental Protocols

Accurate and reproducible experimental methods are fundamental to the study of NOS1 inhibition. This section provides detailed protocols for key assays.

NOS Activity Assay: Radiolabeled L-Citrulline Conversion

This assay is considered the gold standard for measuring NOS activity by quantifying the conversion of [³H]-L-arginine to [³H]-L-citrulline.

Materials:

-

Tissue homogenate or purified enzyme

-

Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µg/mL calmodulin, and 1 mM MgCl₂)

-

[³H]-L-arginine (1 µCi/µL)

-

NADPH (10 mM)

-

L-Valine (100 mM, to inhibit arginase activity)

-

EGTA (10 mM, for background determination)

-

Stop Buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EGTA)

-

Dowex AG50W-X8 resin (Na⁺ form), equilibrated in Stop Buffer

-

Scintillation cocktail and vials

-

Microcentrifuge tubes and spin columns

Procedure:

-

Prepare Reaction Mix: On ice, prepare a reaction mixture containing Reaction Buffer, [³H]-L-arginine (final concentration ~10-20 µM), NADPH (final concentration 1 mM), and L-Valine (final concentration 10 mM).

-

Initiate Reaction: Add tissue homogenate (20-100 µg of protein) or purified enzyme to the reaction mix. For background controls, add EGTA to a final concentration of 1 mM before adding the enzyme. The final reaction volume is typically 50-100 µL.

-

Incubation: Incubate the reaction tubes at 37°C for 15-60 minutes. The incubation time should be optimized to ensure linearity of the reaction.

-

Stop Reaction: Terminate the reaction by adding 400 µL of ice-cold Stop Buffer.

-

Separate L-Citrulline from L-Arginine:

-

Add 100 µL of the equilibrated Dowex resin slurry to each reaction tube.

-

Vortex and allow to sit for 5-10 minutes to allow the positively charged [³H]-L-arginine to bind to the resin.

-

Transfer the slurry to a spin column placed in a collection tube.

-

Centrifuge at high speed for 30-60 seconds. The eluate contains the neutral [³H]-L-citrulline.

-

-

Quantification:

-

Transfer the eluate to a scintillation vial.

-

Add scintillation cocktail and count the radioactivity using a liquid scintillation counter.

-

-

Calculation: Calculate the amount of [³H]-L-citrulline produced by subtracting the background counts (with EGTA) from the sample counts. Convert cpm to pmol of citrulline based on the specific activity of the [³H]-L-arginine.

Workflow for NOS1 Inhibitor Screening and Validation

The discovery and validation of novel NOS1 inhibitors typically follows a multi-step workflow.

Future Directions and Conclusion

The selective inhibition of NOS1 holds considerable promise for the treatment of a range of diseases characterized by excitotoxicity and neuroinflammation. While preclinical studies have demonstrated significant efficacy for several selective NOS1 inhibitors, clinical translation remains a challenge. The mixed results from clinical trials highlight the complexity of targeting the NO signaling pathway in human disease.

Future research should focus on:

-

Developing inhibitors with improved selectivity and pharmacokinetic profiles: This will minimize off-target effects and enhance in vivo efficacy.

-

Identifying patient populations most likely to benefit from NOS1 inhibition: Biomarker-driven patient stratification could improve the success rate of clinical trials.

-

Exploring combination therapies: Targeting NOS1 in conjunction with other disease-relevant pathways may yield synergistic therapeutic benefits.

References

The Role of Nitric Oxide as a Neurotransmitter: A Technical Guide

Introduction